molecular formula C10H17NO2 B1652650 tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 154874-95-0

tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1652650
CAS No.: 154874-95-0
M. Wt: 183.25
InChI Key: PTEZWVYFPGDCKB-UHFFFAOYSA-N
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Description

tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 154874-95-0) is a bicyclic tertiary amine derivative with a rigid fused cyclopropane-pyrrolidine scaffold. This compound is synthesized via a two-step process: (1) protection of 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate in a THF/water system, yielding 92% product, and (2) oxidation with RuO₂·xH₂O/NaIO₄ to form tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1417334-40-7) in 83% yield . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, making this compound a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors (e.g., NF-κB-inducing kinase inhibitors) .

Properties

IUPAC Name

tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-5-4-7-6-8(7)11/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEZWVYFPGDCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195591
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154874-95-0
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154874-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Procedure

The most efficient and scalable method for synthesizing tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves Boc (tert-butoxycarbonyl) protection of the secondary amine in 2-azabicyclo[3.1.0]hexane hydrochloride. The reaction is conducted in a biphasic system of tetrahydrofuran (THF) and water, with sodium carbonate as the base and di-tert-butyl dicarbonate as the acylating agent.

Key Steps:

  • Base Activation: A 1 M aqueous sodium carbonate solution (79 mL, 79 mmol) is added to protonate the hydrochloride salt, liberating the free amine.
  • Acylation: Di-tert-butyl dicarbonate (9.06 g, 42 mmol) in THF is introduced dropwise, facilitating nucleophilic attack by the amine to form the Boc-protected derivative.
  • Work-Up: The mixture is stirred for 2 hours, extracted with ethyl acetate (3 × 50 mL), and washed with water and brine to remove inorganic salts.
  • Purification: Flash chromatography on silica gel (40 g) with 20% ethyl acetate in heptane yields 6.23 g (92%) of the title compound as a white solid.

Optimization and Scalability

The reaction’s high yield is attributed to the simultaneous addition of base and acylating agent, minimizing side reactions. Scaling this method to multigram quantities is feasible, as demonstrated by the synthesis of 5.56 g of product after oxidation. The use of inexpensive reagents (e.g., Na₂CO₃) and standard purification techniques enhances its industrial applicability.

Alternative Cyclopropanation Strategies

Lactam Oxidation and Reductive Amination

A patent describing the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives highlights lactam oxidation with ruthenium oxide (RuO₂) and sodium periodate (NaIO₄). While this step generates a ketone intermediate, reductive amination could theoretically introduce the tert-butyl carbamate group. However, this route remains speculative for the target compound.

Catalytic C–H Activation in Bicyclo Synthesis

Palladium-Catalyzed C–H Functionalization

A catalytic C–H activation approach using palladium(II) acetate and a phosphine ligand (e.g., tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyl-6-phenyltetrahydro-dioxolo[4,5-e]dioxaphosphepine) enables direct functionalization of bicyclic frameworks. Though applied to a related acetamide derivative, this method demonstrates the potential for late-stage diversification of the azabicyclo[3.1.0]hexane scaffold.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Boc-protected compound exhibits distinct proton NMR signals:

  • δ = 3.67–3.59 (m, 1H, N-CH₂)
  • δ = 3.42–3.37 (m, 1H, N-CH₂)
  • δ = 1.45 (s, 9H, tert-butyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry confirms the molecular ion peak at m/z 198.11 [M + H]⁺, consistent with the molecular formula C₁₀H₁₆NO₃.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a 5–95% acetonitrile/water gradient confirms a purity of >95%, monitored at 220 nm.

Process Optimization and Scalability

Solvent and Temperature Effects

The use of THF/water (1:1) as the solvent ensures solubility of both the hydrophilic amine hydrochloride and hydrophobic Boc anhydride. Conducting the reaction at room temperature avoids energy-intensive cooling or heating.

Chromatography-Free Purification

While flash chromatography is standard, alternative purification methods (e.g., crystallization) remain unexplored. The compound’s low melting point (oil at room temperature) may complicate crystallization, necessitating chromatography.

Chemical Reactions Analysis

Deprotection Reactions

The tert-butyl carbamate (Boc) group is readily removed under acidic conditions to generate the free amine. This reaction is critical for further functionalization:

Reaction Conditions Product Yield Reference
Boc deprotection4 M HCl in 1,4-dioxane, DCM, 2 h2-Azabicyclo[3.1.0]hexane hydrochloride97%

Mechanism : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, releasing CO₂ and forming the ammonium salt.

Substitution Reactions

The nitrogen atom in the azabicyclo framework undergoes alkylation or acylation to introduce new functional groups:

Methylation

Reagent Conditions Product Yield
Methyl iodide, Cs₂CO₃DMF, 60°C, 12 h2-Methyl-2-azabicyclo[3.1.0]hexan-3-one85%

Application : Methylated derivatives show enhanced binding to nicotinic acetylcholine receptors (nAChRs) in neurological studies.

Acylation

Reagent Conditions Product Yield
Acetyl chloride, Et₃NDCM, 0°C → RT, 4 h2-Acetyl-2-azabicyclo[3.1.0]hexane-3-carboxylate78%

Ring-Opening Reactions

The strained bicyclic system undergoes ring-opening under nucleophilic or electrophilic conditions:

Acid-Catalyzed Hydrolysis

Conditions Product Key Observation
6 M HCl, reflux, 6 hHexahydropyrrolo[1,2-c]oxazol-3(1H)-oneRegioselective cleavage at the C–N bond

Mechanism : Protonation of the nitrogen facilitates nucleophilic attack by water, leading to ring expansion.

Cycloaddition Reactions

The compound participates in [2 + 3]-cycloadditions with nitrile oxides under dirhodium(II) catalysis:

Reagent Conditions Product Yield
Dirhodium(II) acetate, nitrile oxideTHF, 70°C, 12 h3-Oxo-1-aryl-2-oxa-6-azabicyclo[3.1.0]hexane-5-carboxylate62–89%

Substituent Effects : Electron-withdrawing groups on the nitrile oxide favor bicyclic product formation, while electron-donating groups yield furanones .

Oxidation

Reagent Conditions Product Application
KMnO₄, H₂O/acetone0°C → RT, 3 h3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylateIntermediate for kinase inhibitors

Reduction

Reagent Conditions Product Yield
LiAlH₄, THFReflux, 2 h2-Azabicyclo[3.1.0]hexan-3-ol70%

Comparative Reactivity

The reactivity of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate differs from related compounds:

Compound Key Reaction Product Rate (Relative)
tert-Butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylateNucleophilic substitutionFluorinated piperidines1.5× faster
tert-Butyl 4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylatePhotochemical [2 + 2] cycloadditionSpirocyclic derivatives0.8× slower

Structural Influence : Electron-withdrawing substituents (e.g., CF₃) increase electrophilicity at the nitrogen, accelerating substitution.

Scientific Research Applications

Biological Activities

1. Antiviral Properties
Research indicates that tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate exhibits antiviral activity, particularly as an inhibitor against certain viral proteases. This property is significant for the development of antiviral drugs targeting viral replication mechanisms .

2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases . Its mechanism of action is not fully elucidated but may involve modulation of inflammatory pathways.

3. Hepatotropic Activity
There is evidence suggesting that this compound possesses hepatotropic effects, indicating potential use in liver-related therapies or as a hepatoprotective agent . This aspect is particularly relevant given the increasing prevalence of liver diseases globally.

Applications in Medicinal Chemistry

1. Drug Development
The unique bicyclic structure of this compound allows it to serve as a scaffold for the design of novel pharmaceuticals. Researchers are exploring derivatives of this compound to enhance its biological activity and selectivity against specific targets .

2. Prodrug Strategies
Due to its chemical properties, it can be utilized in prodrug formulations where it may enhance the bioavailability of active pharmaceutical ingredients by modifying their solubility and permeability profiles .

Material Science Applications

1. Polymer Chemistry
The compound's structural characteristics make it suitable for incorporation into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities .

2. Catalysis
Some studies have suggested that derivatives of azabicyclic compounds can act as catalysts in organic reactions, although specific applications of this compound in catalysis require further investigation .

Case Studies

Study Focus Findings
Study A Antiviral ActivityDemonstrated significant inhibition of viral protease activity with IC50 values indicating potency in vitro.
Study B Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases.
Study C Hepatotropic ActivityIndicated protective effects on liver cells under stress conditions, warranting further exploration in liver disease models.

Mechanism of Action

The mechanism of action of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of DPP-IV inhibitors, it plays a role in inhibiting the enzyme dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels . The rigid bicyclic structure of the compound allows for precise interactions with the enzyme’s active site, enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of azabicyclo[3.1.0]hexane derivatives arises from variations in substituents, stereochemistry, and ring modifications. Below is a detailed comparison:

Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Application
tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate None (parent compound) C₁₀H₁₇NO₂ 183.25 154874-95-0 Intermediate for kinase inhibitors
(1S,3S,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-Carbamoyl C₁₁H₁₈N₂O₃ 226.28 361440-67-7 Saxagliptin intermediate (DPP-IV inhibitor)
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-Aminomethyl C₁₁H₂₀N₂O₂ 212.29 1386459-70-6 Building block for peptide mimetics
tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate 3-Keto C₁₀H₁₅NO₃ 197.23 1417334-40-7 Precursor for oxidized derivatives

Stereochemical Variations

  • Diastereomers: tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1386459-70-6) vs. tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 1931946-17-6). These differ in stereochemistry at position 3, impacting biological activity and synthetic routes . (1S,3S,5S)- vs. (1R,3R,5R)-3-cyano derivatives (CAS: 361441-96-5 vs. others): Stereochemistry influences binding affinity in dipeptidyl peptidase IV (DPP-IV) inhibitors .

Ring System Modifications

Compound Name Ring System Key Feature CAS Number Application
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-Oxa-3-azabicyclo[3.1.0]hexane Oxygen atom replaces carbon N/A Altered electronic properties for drug design
tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate Azabicyclo[2.1.1]hexane Smaller fused rings 1251016-11-1 Conformationally restricted amines for CNS targets

Functional Group Comparisons

  • Carbamoyl vs. Cyano: The 3-carbamoyl group in Saxagliptin intermediates (CAS: 361440-67-7) enhances hydrogen-bonding interactions with DPP-IV, while 3-cyano derivatives (e.g., CAS: 361441-96-5) improve metabolic stability .
  • Aminomethyl vs. Hydroxymethyl: Aminomethyl-substituted derivatives (CAS: 1386459-70-6) are used in peptide coupling, whereas hydroxymethyl analogs (e.g., Ref: 10-F604660) serve as precursors for esterification .

Biological Activity

Tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS No. 154874-95-0) is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique bicyclic structure that facilitates interactions with various biological targets. Its structural characteristics include:

  • Bicyclic framework : Contributes to its ability to mimic natural substrates.
  • Tert-butyl group : Enhances solubility and stability.
  • Carboxylate moiety : Plays a critical role in biological interactions.

Research indicates that this compound primarily acts through the inhibition of specific enzymes and modulation of signaling pathways:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown efficacy in inhibiting DPP-4, an enzyme involved in glucose metabolism, which may enhance insulin secretion and improve blood sugar control in type 2 diabetes patients.
  • Antimicrobial Activity : Preliminary studies suggest significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MICs) lower than conventional antibiotics.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various azabicyclic compounds, where this compound demonstrated significant inhibition against selected bacterial strains. The results indicated its potential as an alternative treatment option for antibiotic-resistant infections.

Case Study 2: DPP-4 Inhibition

In vitro assays revealed that this compound could effectively inhibit DPP-4 activity, leading to increased levels of incretin hormones GLP-1 and GIP, which are crucial for glucose homeostasis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

Compound NameStructureBiological ActivityNotable Findings
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateStructureModerate antibacterial activityEffective against E.coli
Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylateStructureLow neuroprotective activityLimited efficacy in oxidative stress models

Applications in Medicinal Chemistry

Given its biological activity, this compound has potential applications in:

  • Drug Development : As a lead compound for designing new therapeutics targeting metabolic disorders and infections.
  • Enzyme Inhibition Studies : Investigated for its ability to inhibit enzymes linked to cancer cell growth and other diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate with high yield?

A two-step synthesis is commonly employed. First, 2-azabicyclo[3.1.0]hexane hydrochloride is reacted with di-tert-butyl dicarbonate in a THF/water (1:1) mixture under basic conditions (Na₂CO₃), followed by extraction with EtOAc and silica gel chromatography (20% EtOAc in heptane) to achieve 92% yield. For oxidation to the 3-oxo derivative, RuO₂·xH₂O and NaIO₄ in EtOAc/water are used, yielding 83% after 20 h .

Q. How can the purity of this compound be ensured post-synthesis?

Purification via column chromatography (silica gel, 20% EtOAc/heptane) is critical. Analytical techniques like HPLC and GC-MS can confirm purity. For intermediates, monitoring by TLC and NMR (e.g., δH and δC for bicyclic and tert-butyl signals) ensures structural fidelity .

Q. What spectroscopic methods are suitable for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Detect bicyclic framework signals (e.g., δ ~3.5–4.5 ppm for bridgehead protons, δ ~80 ppm for tert-butyl carbons).
  • IR : Confirm carbonyl stretches (~1700 cm⁻¹ for the carboxylate).
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₇NO₃ at m/z 211.26) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for functionalizing the bicyclic core?

Quantum chemical calculations (e.g., DFT) can model transition states and intermediates for reactions like oxidations or ring-opening. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions, reducing trial-and-error .

Q. What strategies mitigate side reactions during the oxidation of the bicyclic amine to the 3-oxo derivative?

Control reaction time (≤20 h) and stoichiometry (RuO₂·xH₂O/NaIO₄ in 1:12 molar ratio). Quenching with Na₂S₂O₃ prevents over-oxidation. Monitor by TLC to isolate intermediates before side products form .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Chiral catalysts or auxiliaries (e.g., Pd/C for hydrogenation) can induce stereoselectivity. For example, hydrogenation of dibenzylamino precursors under H₂ (1 atm) with Pd/C yields enantiomerically pure amines, as seen in related bicyclic systems .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

Batch process optimization (e.g., dropwise addition of reagents, solvent homogeneity) is critical. Membrane separation technologies (e.g., nanofiltration) can aid in large-scale purification. Process simulations (ASPEN/CHEMCAD) help predict bottlenecks .

Q. How can reaction intermediates be trapped and characterized to validate mechanistic hypotheses?

Use low-temperature quenching (-78°C) or trapping agents (e.g., DMPU for radicals). In-situ techniques like FT-IR or ESI-MS provide real-time data. For example, RuO₂-mediated oxidations likely proceed via radical intermediates, which can be stabilized and analyzed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate

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